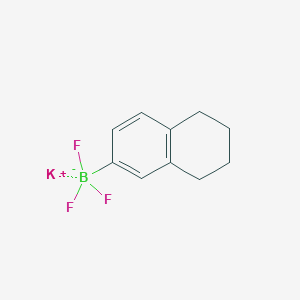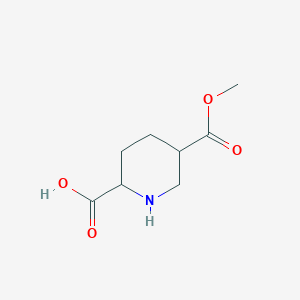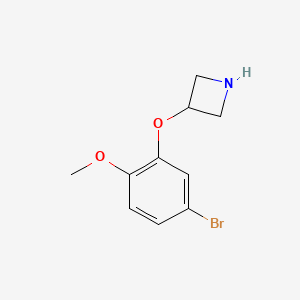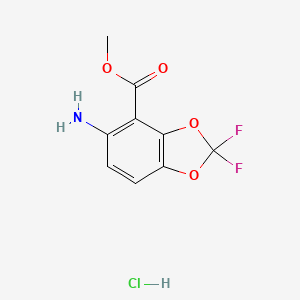
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is a synthetic organic compound with the molecular formula C9H8ClF2NO4. This compound is characterized by the presence of a difluoromethylene group and a carboxylate ester, making it a unique entity in the realm of fluorinated organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may involve catalysts such as palladium or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any by-products and unreacted starting materials. Techniques such as crystallization, distillation, and chromatography are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds. These products are often isolated and purified using standard organic chemistry techniques .
Applications De Recherche Scientifique
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethylene group is known to enhance the stability and reactivity of the compound, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: A deoxofluorination reagent with similar structural features.
Difluoromethylated diarylmethanes: Compounds with comparable difluoromethylene groups.
Uniqueness
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H8ClF2NO4 |
|---|---|
Poids moléculaire |
267.61 g/mol |
Nom IUPAC |
methyl 5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H7F2NO4.ClH/c1-14-8(13)6-4(12)2-3-5-7(6)16-9(10,11)15-5;/h2-3H,12H2,1H3;1H |
Clé InChI |
HCGFTPWCEDMNLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1OC(O2)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


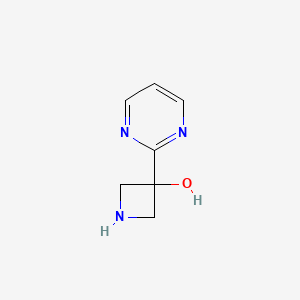
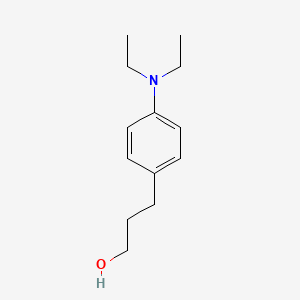


![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
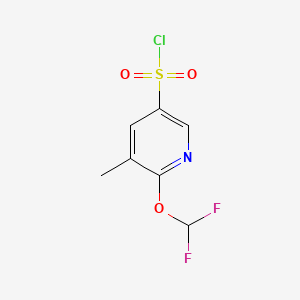
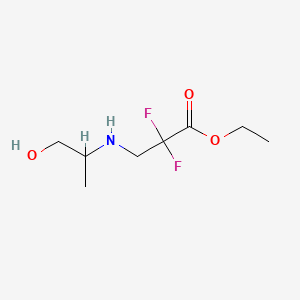

![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
